molecular formula C8H12N2 B6235124 N1,3-dimethylbenzene-1,4-diamine CAS No. 37966-54-4

N1,3-dimethylbenzene-1,4-diamine

Cat. No.: B6235124
CAS No.: 37966-54-4
M. Wt: 136.2
InChI Key:
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Description

N1,3-dimethylbenzene-1,4-diamine, also known as N,N-dimethyl-1,4-phenylenediamine, is an organic compound with the molecular formula C8H12N2. It is a derivative of benzene, featuring two methyl groups and two amino groups attached to the benzene ring. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,3-dimethylbenzene-1,4-diamine can be synthesized through several methods. One common method involves the nitration of N,N-dimethylaniline followed by reduction. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups into the aromatic ring. The resulting nitro compound is then reduced using reducing agents such as iron powder and hydrochloric acid to yield the desired diamine .

Industrial Production Methods

Industrial production of this compound often involves the same nitration and reduction steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. Additionally, industrial methods may include purification steps such as recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

N1,3-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents are introduced into the benzene ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1,3-dimethylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in pharmaceuticals.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of N1,3-dimethylbenzene-1,4-diamine involves its interaction with molecular targets through its amino groups. These groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved often include electrophilic aromatic substitution, where the compound acts as a nucleophile .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1,3-phenylenediamine: Similar structure but with amino groups at different positions.

    N,N-dimethyl-1,2-phenylenediamine: Another isomer with different positioning of amino groups.

Uniqueness

N1,3-dimethylbenzene-1,4-diamine is unique due to its specific arrangement of methyl and amino groups, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific applications where other isomers may not be as effective .

Properties

CAS No.

37966-54-4

Molecular Formula

C8H12N2

Molecular Weight

136.2

Purity

95

Origin of Product

United States

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